molecular formula C17H17N3O B10842764 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine CAS No. 742691-87-8

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine

Katalognummer B10842764
CAS-Nummer: 742691-87-8
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: GCRYIIOKZWQWIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is an organic compound that belongs to the class of phenylimidazoles. This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves several steps. One common synthetic route includes the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Analyse Chemischer Reaktionen

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and forming complexes that can inhibit or activate various enzymes and receptors. This interaction can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific structure and properties. Similar compounds include:

    1-(4-Imidazol-1-yl-phenyl)-ethanone: Known for its antibacterial and antifungal activities.

    4-(1H-Imidazol-1-yl)benzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-(4-Imidazol-1-yl-phenyl)-ethanol: Studied for its potential therapeutic applications.

These compounds share the imidazole ring but differ in their functional groups and overall structure, leading to variations in their chemical and biological properties.

Eigenschaften

CAS-Nummer

742691-87-8

Molekularformel

C17H17N3O

Molekulargewicht

279.34 g/mol

IUPAC-Name

3-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine

InChI

InChI=1S/C17H17N3O/c1-3-15(13-18-9-1)4-2-12-21-17-7-5-16(6-8-17)20-11-10-19-14-20/h1,3,5-11,13-14H,2,4,12H2

InChI-Schlüssel

GCRYIIOKZWQWIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.